2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid
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Overview
Description
2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring system substituted with a nitro group and a sulfonic acid group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid typically involves the condensation of 2-aminobenzenethiol with nitrobenzaldehyde, followed by cyclization and sulfonation reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzothiazole ring system can also interact with DNA and proteins, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]benzoic acid
- 6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole
- 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-nicotinamides
Uniqueness
Compared to similar compounds, 2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid is unique due to its combination of a nitro group and a sulfonic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H9N3O6S2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H9N3O6S2/c18-13(9-3-1-2-4-12(9)25(21,22)23)16-14-15-10-6-5-8(17(19)20)7-11(10)24-14/h1-7H,(H,15,16,18)(H,21,22,23) |
InChI Key |
PCJPDJFWFDTFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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